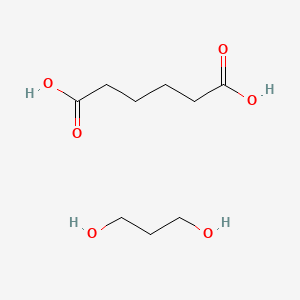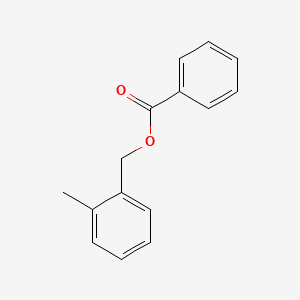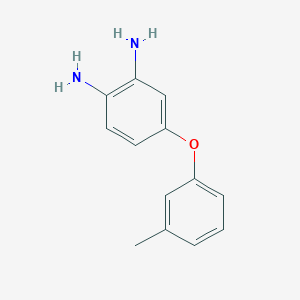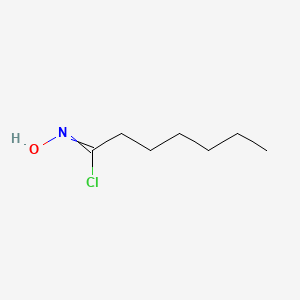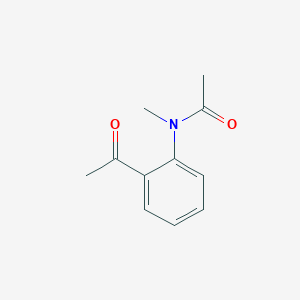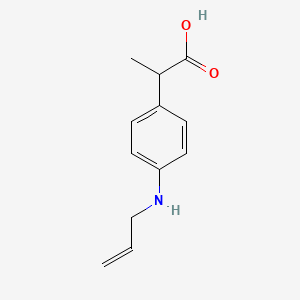
2-(4-(Allylamino)phenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Allylamino)phenyl)propionic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of propionic acid, featuring an allylamino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allylamino)phenyl)propionic acid typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where ethyl 2-chloro-propionate reacts with an alkyl benzene in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-alkylphenyl) propionate, is then hydrolyzed to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce costs. The use of anhydrous aluminum chloride as a catalyst is advantageous due to its low cost and high efficiency . Additionally, the process is designed to minimize energy consumption and waste production, aligning with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-(Allylamino)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group can yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(4-(Allylamino)phenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-(4-(Allylamino)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins and thromboxane A2, leading to its anti-inflammatory and analgesic effects . It achieves this by blocking the activity of cyclooxygenase enzymes, which are crucial for the production of these inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID that shares a similar mechanism of action.
Ketoprofen: A propionic acid derivative with comparable therapeutic effects.
Uniqueness: 2-(4-(Allylamino)phenyl)propionic acid is unique due to its specific structural features, such as the allylamino group, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
39718-74-6 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-[4-(prop-2-enylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h3-7,9,13H,1,8H2,2H3,(H,14,15) |
InChI-Schlüssel |
UPNBDHDPMYTOHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)NCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


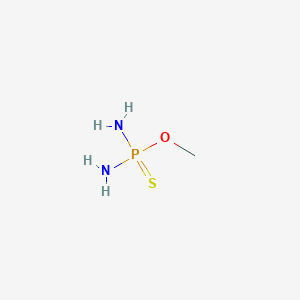
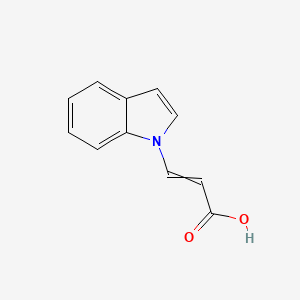
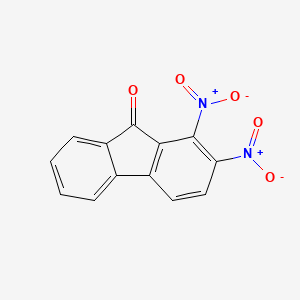
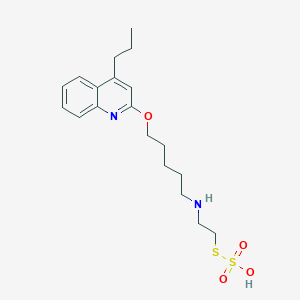

![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
